An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] A thorough understanding of the physicochemical characteristics of this specific molecule is paramount for its effective application in research and development, influencing aspects from reaction kinetics and formulation to bioavailability and therapeutic efficacy. This document synthesizes available data on related compounds to establish expected property ranges and presents detailed, field-proven experimental protocols for their precise determination. It is intended for researchers, scientists, and drug development professionals seeking to characterize and utilize this compound.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that imparts a unique combination of electronic properties and metabolic stability. This scaffold is a privileged motif in medicinal chemistry, found in numerous approved therapeutic agents.[1][2] The substituent at the 5-position, in this case, a 3-chlorophenyl group, and the carboxylic acid at the 3-position are critical determinants of the molecule's overall physicochemical profile and its potential interactions with biological targets. The chlorine atom introduces lipophilicity and can influence binding through halogen bonding, while the carboxylic acid group provides a key site for hydrogen bonding and salt formation, significantly impacting solubility and pharmacokinetic properties.
Molecular Structure and Core Identifiers
A foundational aspect of understanding any chemical entity is its precise structure and associated identifiers.
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IUPAC Name: 5-(3-chlorophenyl)isoxazole-3-carboxylic acid
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CAS Number: 925940-95-0[3]
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Molecular Formula: C₁₀H₆ClNO₃[3]
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Molecular Weight: 223.61 g/mol [3]
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Canonical SMILES: C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C(=O)O
Predicted and Comparative Physicochemical Properties
Direct experimental data for 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid is not extensively available in the public domain. However, by analyzing data from closely related isomers and analogues, we can establish a reliable set of predicted properties. This comparative analysis is crucial for guiding experimental design and anticipating the compound's behavior.
| Property | Predicted/Comparative Value | Rationale and Comparative Data |
| Melting Point (°C) | ~190 - 210 | The regioisomer, 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid, exhibits a melting point of 201-207 °C.[4] Another isomer, 3-(3-Chlorophenyl)isoxazole-5-carboxylic acid, melts at 181-188 °C.[5] The melting point is expected to be in a similar range, influenced by crystal lattice packing. |
| Boiling Point (°C) | > 400 (Decomposes) | High-melting-point crystalline solids with carboxylic acid functional groups typically decompose before boiling at atmospheric pressure. |
| pKa | ~3.5 - 4.5 | Simple carboxylic acids generally have pKa values in this range.[6] The electron-withdrawing nature of the isoxazole and chlorophenyl rings is expected to slightly increase the acidity (lower the pKa) compared to a simple aliphatic carboxylic acid. |
| logP (Octanol/Water) | ~2.5 - 3.0 | The isomer 3-(3-chlorophenyl)isoxazole-5-carboxylic acid has a predicted XlogP of 2.5.[7] The presence of the lipophilic chlorophenyl group and the isoxazole ring, countered by the hydrophilic carboxylic acid, places it in this moderately lipophilic range, which is often favorable for drug candidates according to Lipinski's Rule of 5.[8] |
| Aqueous Solubility | Low | Compounds with a logP > 2 and a crystalline nature typically exhibit low aqueous solubility.[9] The carboxylic acid group will allow for increased solubility in alkaline aqueous solutions due to salt formation. |
| Organic Solvent Solubility | Soluble in polar aprotic solvents | Expected to be soluble in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), and sparingly soluble in alcohols like methanol and ethanol. |
Spectroscopic Profile: The Molecular Fingerprint
The spectroscopic signature of a molecule is essential for its unambiguous identification and structural confirmation. Below are the expected characteristics for 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid, based on data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-chlorophenyl group and the lone proton on the isoxazole ring. Based on the analysis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, the aromatic protons will appear in the range of δ 7.4-7.8 ppm.[10] The isoxazole proton is anticipated to be a singlet at approximately δ 6.8-7.0 ppm.[11][12] The acidic proton of the carboxylic acid will likely be a broad singlet at a downfield shift, typically >10 ppm, and its visibility may depend on the solvent used.
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¹³C NMR: The carbon NMR will provide a map of the carbon skeleton. Key expected signals include the carboxylic acid carbonyl carbon (~160-170 ppm), and the carbons of the isoxazole ring (~98 ppm for C4, and >160 ppm for C3 and C5).[10][11] The carbons of the 3-chlorophenyl ring will appear in the aromatic region (δ 120-140 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is invaluable for identifying functional groups.
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O-H Stretch (Carboxylic Acid): A very broad band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[13]
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700-1725 cm⁻¹.
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C=N Stretch (Isoxazole): A medium intensity band around 1570-1610 cm⁻¹.[12]
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N-O Stretch (Isoxazole): A band in the 1320-1400 cm⁻¹ region.[12]
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C-Cl Stretch: A strong band in the fingerprint region, typically around 720-780 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Electrospray Ionization (ESI): In negative ion mode (ESI-), the most prominent peak will be the deprotonated molecule [M-H]⁻ at m/z 222.00. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 224.01 would be expected. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) will be a key diagnostic feature, showing a signal at [M+2-H]⁻ or [M+2+H]⁺ that is approximately one-third the intensity of the main peak.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, every protocol must be a self-validating system. The following section details robust methodologies for the experimental determination of the key physicochemical properties of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid.
Synthesis and Purification Workflow
A reliable supply of pure material is the prerequisite for accurate characterization. A common and effective route to this class of compounds is the [3+2] cycloaddition reaction.
Caption: General synthetic workflow for 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid.
Detailed Protocol:
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Nitrile Oxide Generation: To a stirred solution of 3-chlorobenzaldehyde oxime (1.0 eq) in anhydrous Tetrahydrofuran (THF), add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.
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Slowly add a solution of triethylamine (1.2 eq) in THF, maintaining the temperature below 10 °C. Stir for 1-2 hours at room temperature to generate the 3-chlorophenylnitrile oxide in situ.
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Cycloaddition: To the reaction mixture, add propiolic acid (1.0 eq). Allow the reaction to stir at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water and acidify to pH 2 with 1M HCl.
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Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.
pKa Determination by Potentiometric Titration
This method directly measures the dissociation of the carboxylic acid.
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Protocol:
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Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a suitable solvent system (e.g., 50:50 water/methanol) to a final volume of 50 mL. If solubility is low, a co-solvent is necessary.
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Titration: Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
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Place the pH electrode in the analyte solution and stir gently.
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Titrate the solution with a standardized solution of 0.01 M NaOH, adding small, precise aliquots (e.g., 0.05 mL).
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Record the pH after each addition, allowing the reading to stabilize.
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Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve.
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The pKa is the pH value at exactly half the volume of the equivalence point.
LogP Determination by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable method for estimating logP.[14]
Detailed Protocol:
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System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
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Calibration: Prepare a series of standard compounds with known logP values that bracket the expected logP of the analyte.
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Inject each standard individually across a range of mobile phase compositions (e.g., 40%, 50%, 60%, 70% organic modifier).
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For each standard, plot the logarithm of the retention factor (log k') against the percentage of the organic modifier. Extrapolate to 100% aqueous phase to determine log k'w.
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Create a calibration curve by plotting the known logP values of the standards against their calculated log k'w values.
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Analyte Measurement: Inject the 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid solution under the same set of mobile phase conditions.
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Determine its log k'w by extrapolation.
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Calculation: Use the calibration curve to determine the logP of the analyte from its log k'w value.
Conclusion
5-(3-Chlorophenyl)isoxazole-3-carboxylic acid is a compound with significant potential, positioned at the intersection of favorable lipophilicity and aqueous solubility modulation via its carboxylic acid moiety. While a complete experimental dataset is not yet consolidated in the literature, this guide provides a robust framework for its characterization. The predicted physicochemical properties, grounded in the analysis of closely related structures, offer reliable starting points for experimental work. Furthermore, the detailed protocols provided herein equip researchers with the necessary tools to perform a thorough and accurate characterization, thereby accelerating the journey from laboratory synthesis to potential therapeutic application.
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